(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid
Description
This compound (CAS: 1217655-36-1) is an Fmoc-protected amino acid derivative with a molecular formula of C₂₈H₂₃NO₅ and a molecular weight of 453.49 g/mol . Its structure features:
- A (2R,3R) stereochemical configuration, incorporating a hydroxyl group at the C2 position.
- A naphthalen-2-yl substituent at C3, providing steric bulk and aromaticity.
- An Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, commonly used in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions .
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO5/c30-26(27(31)32)25(19-14-13-17-7-1-2-8-18(17)15-19)29-28(33)34-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)/t25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRSSKRYMVZCSB-CLJLJLNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654726 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217655-36-1 | |
| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid (CAS No. 1217649-42-7) is a non-natural amino acid derivative notable for its potential applications in medicinal chemistry and peptide synthesis. This compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in the synthesis of peptides and proteins.
The molecular formula of this compound is , with a molecular weight of 403.43 g/mol. It is typically stored at temperatures between 2°C and 8°C to maintain stability.
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO5 |
| Molecular Weight | 403.43 g/mol |
| CAS Number | 1217649-42-7 |
| Storage Conditions | Sealed, dry, 2-8°C |
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
A study investigated the antimicrobial properties of various derivatives related to this compound. It was found that certain derivatives exhibited significant inhibitory effects against common pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was as low as 64 µg/mL against Candida albicans and 128 µg/mL against Staphylococcus aureus .
Peptide Synthesis
The Fmoc group in this compound allows it to be utilized as a protecting group in peptide synthesis. This is crucial for the stepwise assembly of peptides, particularly in solid-phase peptide synthesis (SPPS). The use of Fmoc protects the amino group during coupling reactions, facilitating the selective addition of amino acids .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects are hypothesized to be mediated through modulation of neurotransmitter systems or by reducing oxidative stress within neuronal cells .
Case Studies
- Synthesis and Characterization : A research team synthesized this compound using a modified protocol that improved yield and purity compared to traditional methods. The characterization involved NMR and mass spectrometry, confirming the structure and purity levels suitable for biological testing .
- In Vivo Studies : In vivo studies are ongoing to evaluate the efficacy of this compound in animal models of neurodegenerative diseases. Early results indicate potential benefits in cognitive function preservation .
Scientific Research Applications
Applications in Organic Synthesis
The Fmoc group is widely used in the protection of amino acids during peptide synthesis. The stability of the Fmoc group under basic conditions allows for the selective deprotection of amino acids without affecting other functional groups.
Peptide Synthesis
Fmoc-L-naphthylalanine serves as a building block in the synthesis of peptides that require naphthalene moieties for enhanced biological activity or specificity. The incorporation of aromatic residues can improve binding affinity and selectivity in drug design.
Synthesis of Complex Molecules
The compound can be utilized in the synthesis of complex natural products and pharmaceuticals where specific stereochemistry and functional groups are critical. The ability to introduce bulky groups like the fluorenylmethoxycarbonyl enhances the diversity of synthetic routes.
Applications in Medicinal Chemistry
The naphthalene component contributes to the hydrophobic interactions necessary for binding to biological targets, making this compound relevant in drug discovery.
Anticancer Agents
Research has indicated that derivatives of naphthylalanine exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. The structural versatility offered by Fmoc-L-naphthylalanine allows for modifications that can enhance potency and selectivity against cancer cells.
Antimicrobial Activity
Compounds similar to Fmoc-L-naphthylalanine have shown promise as antimicrobial agents, potentially serving as lead compounds for developing new antibiotics.
Case Studies and Research Findings
Several studies highlight the utility of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid in various applications:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Peptide Synthesis | Demonstrated successful incorporation of Fmoc-L-naphthylalanine into peptides with enhanced binding properties to target receptors. |
| Johnson et al., 2021 | Anticancer Activity | Reported that modified naphthalene-containing peptides exhibited significant cytotoxic effects on breast cancer cell lines. |
| Lee et al., 2022 | Antimicrobial Properties | Found that derivatives showed promising activity against Gram-positive bacteria, suggesting potential for antibiotic development. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of Fmoc-protected amino acids with variable side chains. Key structural analogs and their distinctions are summarized below:
Physicochemical Properties
- Solubility : The target compound’s naphthalene group likely reduces aqueous solubility compared to phenyl analogs (e.g., 4-chlorophenyl derivative ).
- Stability : The Fmoc group is labile under basic conditions (e.g., piperidine), a trait shared across all analogs .
- Stereochemical Impact: The (2R,3R) configuration distinguishes it from non-hydroxylated analogs like the (S)-o-tolyl derivative, which lacks stereochemical complexity at C2 .
Research Findings and Data
Spectroscopic Data
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves Fmoc-protection of the amino group, followed by coupling reactions. For example, analogous Fmoc-protected amino acids are synthesized by reacting precursors with Fmoc-Cl in 1,4-dioxane/Na₂CO₃ at room temperature . Optimization strategies include:
- Temperature control : Maintain 20–25°C to avoid side reactions (e.g., racemization).
- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance solubility of aromatic intermediates.
- Purification : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients achieves >95% purity .
Advanced: How can researchers troubleshoot low yields during the final coupling step?
Answer:
Low yields often stem from steric hindrance from the naphthalene group or incomplete deprotection. Mitigation strategies:
- Activating agents : Use HOBt/EDCI to improve coupling efficiency for bulky substituents.
- Deprotection monitoring : Analyze intermediates via LC-MS to confirm Fmoc removal (expected [M-Fmoc]+ ion at m/z ~242) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) while maintaining enantiomeric excess (>99% ee) .
Basic: What analytical methods validate the compound’s structure and purity?
Answer:
- NMR : ¹H NMR should show Fmoc aromatic protons (δ 7.2–7.8 ppm) and naphthalene protons (δ 7.4–8.3 ppm). The hydroxy group appears as a broad singlet (~δ 5.5 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (calculated for C₃₀H₂₅NO₅: 479.17 g/mol; observed [M+H]⁺ at m/z 480.2) .
- HPLC : Purity >98% with a retention time matching reference standards (C18 column, 60:40 acetonitrile/water) .
Advanced: How does the stereochemistry at C2 and C3 impact biological activity?
Answer:
The (2R,3R) configuration enhances binding to hydrophobic pockets in enzymes (e.g., proteases). Comparative studies show:
- Activity : (2R,3R) isomers exhibit 10-fold higher inhibition of trypsin-like proteases vs. (2S,3S) analogs .
- Solubility : The naphthalene group reduces aqueous solubility (logP ~3.5) but improves membrane permeability .
- Experimental design : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and test activity in cellular assays .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazards : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitivity (H335) .
- Protective measures : Use nitrile gloves, fume hoods, and P2 respirators during synthesis.
- Storage : Store at –20°C under argon to prevent hydrolysis of the Fmoc group .
Advanced: How can researchers assess the stability of the Fmoc group under varying pH conditions?
Answer:
- pH stability testing : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. Fmoc deprotection occurs rapidly at pH >9 (t₁/₂ <1 hr) but is stable at pH 4–7 .
- Alternative protecting groups : Compare with Boc-protected analogs, which are stable in basic conditions but cleaved with TFA .
Advanced: How to resolve contradictions in reported spectral data for structural analogs?
Answer:
- Reference standardization : Cross-validate NMR chemical shifts using internal standards (e.g., TMS) and control compounds .
- Density functional theory (DFT) : Simulate ¹³C NMR spectra to confirm assignments for quaternary carbons (e.g., naphthalene C-2 at δ 128.5 ppm) .
Basic: What are key differences between this compound and its structural analogs?
Answer:
| Feature | This Compound | Analog (e.g., 3-(3,5-F₂-phenyl)) |
|---|---|---|
| Aromatic substituent | Naphthalen-2-yl | 3,5-Difluorophenyl |
| Hydrophobicity (logP) | 3.5 | 2.8 |
| Bioactivity | Protease inhibition | Antibacterial |
Advanced: What strategies mitigate aggregation during peptide coupling reactions?
Answer:
- Co-solvents : Add DMSO (10% v/v) to disrupt π-π stacking of naphthalene groups.
- Microwave irradiation : Enhances solvation and reduces aggregation time .
- Trifluoroethanol (TFE) : Stabilizes helical intermediates in solid-phase synthesis .
Basic: How to design a stability-indicating assay for this compound?
Answer:
- Forced degradation : Expose to heat (60°C), UV light, and oxidative (H₂O₂) conditions.
- HPLC method : Use a gradient elution (20–80% acetonitrile in 20 mins) to separate degradation products (e.g., free naphthol at tR 12.3 mins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
